
2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a complex organic compound that features a quinoline moiety and a boronate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one typically involves multiple steps. One common approach is to start with a quinoline derivative, which undergoes a series of reactions including alkylation, reduction, and boronation to introduce the boronate ester group. The reaction conditions often involve the use of catalysts such as palladium or rhodium complexes, and reagents like lithium aluminum hydride for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
The major products formed from these reactions include boronic acids, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Potential use in the development of fluorescent probes for biological imaging due to its boronate ester group.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one exerts its effects depends on its application. In Suzuki-Miyaura coupling, the boronate ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinolin-1(2H)-yl)propan-1-one: Similar structure but lacks the dihydroquinoline moiety.
2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinolin-1(2H)-yl)propan-1-one: Contains an isoquinoline moiety instead of quinoline.
Uniqueness
The presence of both the quinoline moiety and the boronate ester group in 2,2-Dimethyl-1-(8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1(2H)-yl)propan-1-one makes it unique
Eigenschaften
Molekularformel |
C20H30BNO3 |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
2,2-dimethyl-1-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-quinolin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30BNO3/c1-18(2,3)17(23)22-13-9-11-14-10-8-12-15(16(14)22)21-24-19(4,5)20(6,7)25-21/h8,10,12H,9,11,13H2,1-7H3 |
InChI-Schlüssel |
NOGQILOPINAKJY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCCN3C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


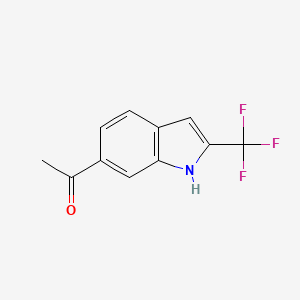
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
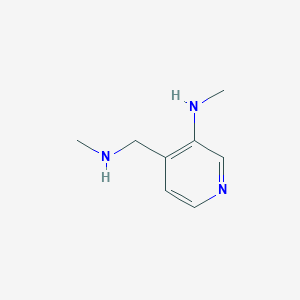
![8-Chloro-5H-benzo[b]carbazole](/img/structure/B12974887.png)
![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
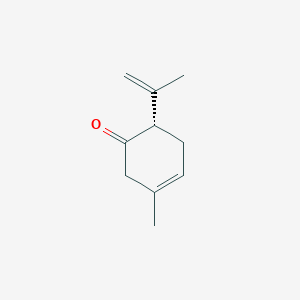

![4-Chloro-8-methylimidazo[1,5-a]quinoxaline](/img/structure/B12974907.png)
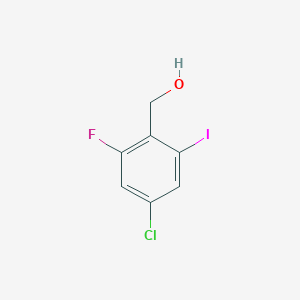
![Ethyl thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12974916.png)
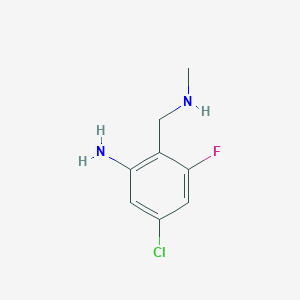
![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)
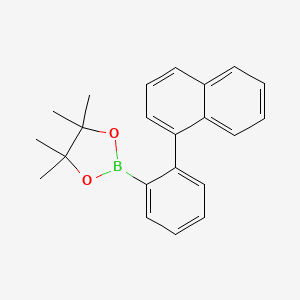
![4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B12974940.png)
